![molecular formula C16H20N2O2 B6432215 1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide CAS No. 2208881-25-6](/img/structure/B6432215.png)
1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide
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Overview
Description
The compound “1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of this compound likely involves a pyrrolidine ring attached to a tetrahydronaphthalen-1-yl group and a carboxamide group. The exact 3D structure would depend on the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Pyrrolidine derivatives can participate in various chemical reactions, and their reactivity can be influenced by steric factors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Antiviral Applications
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .
Anti-inflammatory Applications
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound of interest could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have demonstrated anticancer properties . This indicates that our compound could potentially be used in cancer treatment strategies.
Antioxidant Applications
Indole derivatives have been found to possess antioxidant properties . This suggests that our compound could potentially be used in the prevention of oxidative stress-related diseases.
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties . This suggests that our compound could potentially be used in the treatment of various bacterial and fungal infections.
Antidiabetic Applications
Indole derivatives have demonstrated antidiabetic properties . This indicates that our compound could potentially be used in the management of diabetes.
Antimalarial Applications
Indole derivatives have been found to possess antimalarial properties . This suggests that our compound could potentially be used in the treatment of malaria.
Anticholinesterase Applications
Indole derivatives have shown anticholinesterase activities . This suggests that our compound could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . Similarly, pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known that the presence of the pyrrolidine ring in drug molecules contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Related compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-10-12(9-15(18)19)16(20)17-14-8-4-6-11-5-2-3-7-13(11)14/h2-3,5,7,12,14H,4,6,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRDGAHCLHSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2CCCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide |
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